molecular formula C9H15N3 B7848083 N1-Methyl-N1-(pyridin-4-ylmethyl)ethane-1,2-diamine

N1-Methyl-N1-(pyridin-4-ylmethyl)ethane-1,2-diamine

Cat. No.: B7848083
M. Wt: 165.24 g/mol
InChI Key: FGPKBRMTWRXQIA-UHFFFAOYSA-N
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Description

N1-Methyl-N1-(pyridin-4-ylmethyl)ethane-1,2-diamine is a chemical compound characterized by its molecular structure, which includes a pyridine ring attached to an ethane-1,2-diamine backbone with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Methyl-N1-(pyridin-4-ylmethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with pyridin-4-ylmethyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N1-Methyl-N1-(pyridin-4-ylmethyl)ethane-1,2-diamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur at the amine groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and aprotic solvents are typically employed.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific oxidizing agent used.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives at the amine groups.

Scientific Research Applications

N1-Methyl-N1-(pyridin-4-ylmethyl)ethane-1,2-diamine has several applications in scientific research:

  • Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.

  • Biology: The compound can be used as a building block in the synthesis of biologically active molecules.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1-Methyl-N1-(pyridin-4-ylmethyl)ethane-1,2-diamine exerts its effects depends on its specific application. For example, in coordination chemistry, it may act as a chelating agent, forming stable complexes with metal ions. The molecular targets and pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine: Similar structure with a different position of the pyridine ring.

  • N1-Methyl-N1-(pyridin-2-ylmethyl)ethane-1,2-diamine: Another positional isomer with distinct properties.

Uniqueness: N1-Methyl-N1-(pyridin-4-ylmethyl)ethane-1,2-diamine is unique due to its specific arrangement of functional groups, which can influence its reactivity and binding properties compared to its isomers.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-methyl-N'-(pyridin-4-ylmethyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12(7-4-10)8-9-2-5-11-6-3-9/h2-3,5-6H,4,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPKBRMTWRXQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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